molecular formula C11H18F2N2O B1490958 2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2097944-95-9

2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one

Cat. No. B1490958
CAS RN: 2097944-95-9
M. Wt: 232.27 g/mol
InChI Key: AIGGJANGYDBPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, abbreviated as DIFL, is a synthetic compound that has been used as a laboratory reagent in a variety of scientific research applications. It is a fluorinated derivative of the isoindoline nucleus and has been used in a variety of biological and chemical research studies. DIFL is a useful tool for researchers as it can be used as a substrate in enzymatic and chemical reactions, as well as a reactant in organic synthesis.

Scientific Research Applications

DIFL has been used in a variety of scientific research applications, including enzyme kinetics, enzyme inhibition, and protein-protein interactions. It has been used as a substrate in enzyme kinetics studies to study the catalytic activity of enzymes, as well as to study the inhibition of enzymes by other compounds. DIFL has also been used to study protein-protein interactions, such as the binding of small molecules to proteins.

Mechanism of Action

The mechanism of action of DIFL is not fully understood, but it is believed to be related to its ability to interact with enzymes and proteins. DIFL is believed to interact with enzymes by forming a covalent bond with the enzyme active site. This covalent bond is thought to disrupt the normal catalytic activity of the enzyme, leading to inhibition of the enzyme. DIFL is also thought to interact with proteins by forming a non-covalent bond with the protein, which can lead to changes in the protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIFL are not fully understood. However, it has been shown to have some effects on enzyme activity and protein-protein interactions. In particular, DIFL has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, DIFL has been shown to bind to a variety of proteins, which can lead to changes in the structure and function of the proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIFL in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to use in a variety of biological and chemical experiments. DIFL is also relatively stable, which makes it useful for long-term experiments. However, DIFL is a relatively expensive reagent, which can limit its use in some experiments. In addition, DIFL can react with a variety of compounds, which can lead to unwanted side reactions in some experiments.

Future Directions

The potential applications of DIFL in scientific research are numerous and there are many potential future directions for DIFL research. One potential future direction is the development of new methods to synthesize DIFL, which could make it more cost-effective and accessible. In addition, further research into the mechanism of action of DIFL could lead to new applications, such as the development of new inhibitors of enzymes or proteins. Finally, further research into the biochemical and physiological effects of DIFL could lead to new therapeutic applications.

properties

IUPAC Name

2-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c1-7(14)10(16)15-5-8-3-2-4-11(12,13)9(8)6-15/h7-9H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGJANGYDBPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC(C2C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 5
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 6
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one

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